Structural Validation of 5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine: A Multi-Modal Analytical Framework
Structural Validation of 5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine: A Multi-Modal Analytical Framework
Strategic Overview & Biological Relevance
The Molecule: 5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine Scaffold Class: 1H-pyrazolo[3,4-b]pyridine (7-azaindazole derivative)
The pyrazolo[3,4-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as a bioisostere for ATP in kinase inhibitor design. The specific substitution pattern—a 3-amino group combined with a 5-bromo and 6-phenyl moiety—creates a highly functionalizable core. The 3-amine provides a hydrogen bond donor/acceptor motif critical for hinge binding in kinases (e.g., GSK-3
This guide details the structural elucidation of this specific intermediate. Because regiochemical ambiguity is common in heterocycle synthesis (e.g., N1 vs. N2 alkylation, or correct cyclization of the pyridine ring), a rigorous analytical framework is required to certify the structure before biological testing.
Synthetic Origin & Impurity Profile
To understand the analytical challenge, one must understand the origin. This compound is most reliably synthesized via the condensation of a 2-halonicotinonitrile derivative with hydrazine.
Primary Synthetic Route: Reaction of 2-chloro-5-bromo-6-phenylnicotinonitrile with hydrazine hydrate in ethanol/reflux.
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Step 1 (SNAr): Hydrazine displaces the 2-chloro atom.
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Step 2 (Cyclization): The terminal nitrogen of the hydrazine attacks the nitrile (C3-CN), forming the 3-amino-pyrazole ring.
Critical Regiochemical Check: While this route is generally regioselective, researchers must verify that the hydrazine did not attack the nitrile first (rare, but possible if the halogen is unreactive) or that the bromine was not displaced (unlikely under standard conditions but possible with harsh nucleophiles).
Mass Spectrometry (LC-MS) Validation
Objective: Confirm molecular formula and halogen presence.
The presence of a bromine atom provides a definitive isotopic signature that serves as the first "gate" for structural validation.
| Parameter | Expected Value | Observation Criteria |
| Formula | C | - |
| Monoisotopic Mass | ~288.00 Da | Base peak [M+H] |
| Isotopic Pattern | 1:1 Doublet | A distinct doublet separated by 2 Da ([M+H] |
| Fragmentation | [M-Br] | Loss of 79/81 Da in MS/MS indicates the halogen is labile under high collision energy, typical for aryl bromides. |
NMR Spectroscopy: The Elucidation Core
Objective: Unambiguous assignment of the regiochemistry.
Solvent: DMSO-d
Proton ( H) NMR Assignment
The spectrum is relatively simple due to the lack of alkyl protons, but the chemical shifts are diagnostic.
| Position | Type | Multiplicity | Assignment Logic | |
| NH (Ring) | Exch. | 12.0 - 13.5 | Broad Singlet | The pyrazole N1-H. Highly deshielded. Disappears on D |
| H-4 | Ar-H | 8.3 - 8.6 | Singlet | CRITICAL: This is the only proton on the pyridine ring. It appears as a sharp singlet because there are no vicinal protons (C5 has Br). If this were a doublet, the structure is wrong. |
| Ph (Ortho) | Ar-H | 7.6 - 7.8 | Multiplet (d) | Ortho protons of the 6-phenyl ring. Deshielded by the pyridine ring current. |
| Ph (Meta/Para) | Ar-H | 7.4 - 7.5 | Multiplet | Remaining phenyl protons. |
| NH | Exch.[1] | 5.0 - 6.5 | Broad Singlet | The 3-amino group. Broadening depends on water content and pH. |
Carbon ( C) NMR & DEPT
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C-Br (C5): Look for a signal around 115-120 ppm . Carbon bonded to bromine is typically shielded relative to C-H carbons.
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C-4: A strong CH signal around 130-135 ppm.
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C=N (C3, C6, C7a): Quaternary carbons appearing downfield (140-160 ppm).
2D NMR Connectivity (HMBC/NOESY)
This is the self-validating step. You must prove the Phenyl is at C6 and the Bromine is at C5.
Graphviz Logic Flow: Structural Confirmation
The following diagram illustrates the logical flow of the HMBC correlations required to confirm the structure.
Caption: HMBC Correlation Network. The H-4 singlet acts as the "lighthouse," showing connectivity to the bridgehead (C3a), the Bromine-bearing carbon (C5), and the Phenyl-bearing carbon (C6).
Key HMBC Correlations:
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H-4
C-3a & C-7a: Proves H-4 is adjacent to the bridgehead. -
H-4
C-5: Identifies the carbon bearing the Bromine. -
Phenyl Ortho-H
C-6: This is the "smoking gun." It proves the phenyl ring is attached to the carbon adjacent to the pyridine nitrogen (C6), confirming the 6-phenyl substitution.
Experimental Protocols
Protocol A: NMR Sample Preparation
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Reagent: 5-10 mg of solid compound.
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Solvent: 0.6 mL DMSO-d
(99.9 atom % D). -
Additive: If NH protons are too broad, add 1 drop of D
O (shaking will cause NH signals to disappear, confirming their identity) or cool the sample to 278 K to slow exchange. -
Acquisition:
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Relaxation delay (
): > 2.0 seconds (to ensure integration accuracy of aromatic protons). -
Scans: 16 (1H), 1024+ (13C).
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Protocol B: Synthesis of the Reference Standard (If needed)
If spectral data remains ambiguous, synthesize the authentic standard:
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Starting Material: 2-chloro-6-phenylnicotinonitrile.
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Bromination: Brominate at C5 using NBS (N-bromosuccinimide) in DMF.
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Note: This ensures Br is at C5 before ring closure.
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Cyclization: Reflux the product with hydrazine hydrate in ethanol for 4 hours.
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Precipitation: Cool and collect the solid. The product is usually a yellow/off-white solid.
References
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General Synthesis of Pyrazolo[3,4-b]pyridines
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NMR Characterization of Pyrazolo-pyridines
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Kinase Inhibitor Relevance (TBK1)
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Synthetic Methodology (Hydrazine Route)
Sources
- 1. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. dau.url.edu [dau.url.edu]
- 6. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones - PMC [pmc.ncbi.nlm.nih.gov]
